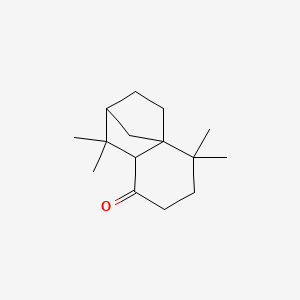

2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-

Descripción general

Descripción

“2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-” is a chemical compound that has attracted significant attention from scientists. It is also known by other names such as trans-Isolongifolanone, cis-Isolongifolanone, and Isolongifolanone .

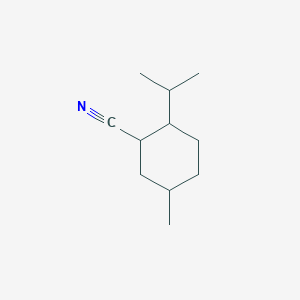

Molecular Structure Analysis

The molecular formula of this compound is C15H24O . Its molecular weight is 220.3505 . The IUPAC Standard InChI is InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3 .Aplicaciones Científicas De Investigación

Chemo- and Stereoselectivity in Chemical Reactions

The compound exhibits significant chemo- and stereoselective behaviors in 1,3-dipolar cycloadditions, leading to the formation of polycyclic tetrahydrothiophene derivatives. This was demonstrated in a study where the compound interacted with thiocarbonyl ylides, generated by thermal elimination of nitrogen from 2,5-dihydro-1,3,4-thiadiazoles (Mlostoń, Celeda, & Heimgartner, 2003).

Novel Synthesis Methods

In another study, the compound was involved in the synthesis of 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl] ethane and a novel bridged tetra(phenol) compound. This highlights its utility in synthesizing complex organic molecules (Ji Shun-jun, 2010).

Photochemical Reactions

The compound has shown interesting photochemical properties. For instance, its irradiation in acidic methanol led to anti-Markovnikov addition of methanol across the methylene double bond, forming novel products (Morrison & Nylund, 1976).

Oxidative Rearrangements

A peculiar oxidative rearrangement of this compound to 1-vinylnaphthalene derivatives was observed when treated with excess DDQ. This process involved a 1,5-sigmatropic shift of the one-carbon bridge, showcasing its reactivity under oxidative conditions (Barasz et al., 2002).

Diels-Alder Cycloadditions

In Diels-Alder cycloadditions, the compound exhibited stereoselectivities, further illustrating its role in facilitating specific organic synthesis pathways. X-ray crystallographic methods were used to determine the structures of the resulting cycloadducts (Marchand et al., 1997).

Thermal Decomposition

The compound was involved in the study of thermal decomposition processes, particularly in the context of phenyl isocyanides elimination. This highlighted its potential as a subject in the study of thermal stability and decomposition pathways in organic compounds (Atkinson & Harger, 1974).

Chemical Sensing Applications

A chemosensor synthesized from a related compound showed potential for the efficient detection of Cu2+ ions, demonstrating its relevance in the development of sensitive detection systems for specific ions (Fanna et al., 2018).

Synthesis of Crown Ethers

The compound has been used as a basic building material for the synthesis of bis-methanonaphthalene-fused crown ethers. This application is critical in the field of supramolecular chemistry (Chou, Shing-Yi Chen, & Yie-Hsung Chen, 2003).

Mecanismo De Acción

Target of Action

Isolongifolone, also known as “2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-” or “1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one”, is a tricyclic sesquiterpene It has been shown to exhibit significant antiproliferative activity against cancer cell lines such as mda-mb-231, hela, and hepg2 cells .

Mode of Action

The interaction of Isolongifolone with its targets results in significant biological changes. For instance, it has been reported that Isolongifolone derivatives can induce apoptosis in HepG2 cells by enhancing the accumulation of intracellular reactive oxygen species (ROS) . This suggests that Isolongifolone may interact with cellular targets involved in ROS production and apoptosis.

Biochemical Pathways

ROS are chemically reactive molecules that play crucial roles in cell signaling and homeostasis .

Pharmacokinetics

Its lipophilic nature, indicated by a log pow of 42 , suggests that it may have good bioavailability and distribution characteristics

Result of Action

The molecular and cellular effects of Isolongifolone’s action primarily involve the induction of apoptosis and the enhancement of ROS production . These effects suggest that Isolongifolone may have potential therapeutic applications, particularly in the context of cancer treatment.

Propiedades

IUPAC Name |

2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOCESNMLNDPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047228 | |

| Record name | Isolongifolanone- parent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23787-90-8, 29461-14-1 | |

| Record name | 1,3,4,6,7,8a-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23787-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isolongifolanone- parent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2α,4aα,8α)-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-methylthieno[3,2-c]pyridine](/img/structure/B1369845.png)

![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carboxylic acid](/img/structure/B1369848.png)

![Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate](/img/structure/B1369852.png)

![1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1369866.png)

![3-Azabicyclo[3.2.1]octan-8-one](/img/structure/B1369878.png)